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Compound of Interest

Compound Name: N-Fmoc-2-chloro-L-tyrosine

Cat. No.: B8178163

Get Quote

Application Note: Advanced Peptide Engineering & Labeling with N-Fmoc-2-chloro-L-tyrosine

Executive Summary
This guide details the strategic application of N-Fmoc-2-chloro-L-tyrosine (and its isomer 3-

chloro-L-tyrosine) in solid-phase peptide synthesis (SPPS). Unlike standard amino acids,

chlorinated tyrosine serves two distinct, high-value functions in drug discovery:

Mechanistic "Labeling" (Probing): It acts as an isosteric probe to modulate the pKa of the

phenolic hydroxyl group (~8.5 vs. ~10.0 for native Tyr), enabling precise interrogation of

hydrogen bonding networks and proton-coupled electron transfer (PCET) without altering

steric bulk.

Bio-orthogonal Chemical Handle: The aryl chloride moiety functions as a stable handle for

late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura),

allowing the site-selective attachment of fluorophores, PEG chains, or affinity tags.
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Chemical Name: N-(9-Fluorenylmethoxycarbonyl)-2-chloro-L-tyrosine (or 3-chloro isomer

depending on substitution pattern relative to phenol).

Molecular Weight: ~437.87 g/mol .

pKa Modulation: The electron-withdrawing chlorine atom (via inductive effect, -I) stabilizes

the phenolate anion, significantly lowering the pKa.

Stability: Highly stable to standard SPPS deprotection (20% Piperidine) and cleavage (95%

TFA) conditions.

Strategic Selection: Cl vs. Br vs. I
Why choose the Chloride derivative over Bromide or Iodide?

Feature Cl-Tyr Br-Tyr I-Tyr

Steric Perturbation
Minimal (Isosteric to

CH₃)
Moderate Significant

pKa (Phenol) ~8.5 ~8.3 ~8.2

Pd-Coupling

Reactivity

Low (Requires

specialized ligands)
Medium

High (Prone to side

reactions)

Metabolic Stability
High (Resistant to

metabolism)
Moderate Low (Deiodinases)

Application
pKa Probing & Stable

Handles
Crystallography

Radio-labeling / Easy

Coupling

Application 1: Mechanistic Probing (The "Electronic
Label")
In this application, the "label" is intrinsic. By substituting Tyr with Cl-Tyr, you create a peptide

sensor that reports on the electrostatic environment of the binding pocket.

Logic: If a receptor interaction is driven by the Tyrosine acting as a hydrogen bond donor,

lowering the pKa (making it more acidic) should enhance the interaction. If the Tyrosine acts
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as a hydrogen bond acceptor, the interaction will weaken.

Workflow: Synthesize the native peptide and the Cl-Tyr mutant. Measure

or

. A shift in potency confirms the electrostatic dependency of the binding mechanism.

Application 2: Late-Stage Functionalization (Suzuki-
Miyaura Labeling)
This is the advanced protocol for converting the Cl-Tyr into a fluorescent or affinity-labeled

residue post-synthesis. This method is superior to pre-labeled amino acids when the label is

bulky or unstable to SPPS conditions.

Mechanism of Action (Graphviz Diagram)

Fmoc-Cl-Tyr-OH SPPS Cycle
(Standard Fmoc)

Coupling (DIC/Oxyma) Peptide-Cl
(On-Resin or Solution)

Elongation Pd(0) Catalyst
+ Boronic Acid Tag

Cross-Coupling Labeled Peptide
(Biaryl Linkage)

Suzuki-Miyaura

Click to download full resolution via product page

Caption: Workflow for converting the inert Aryl-Chloride handle into a functional label via

Palladium catalysis.

Detailed Protocols
Protocol A: SPPS Incorporation of N-Fmoc-2-chloro-L-
tyrosine
Context: Standard incorporation into a peptide chain.

Reagents:

Resin: Rink Amide or Wang (0.5 mmol/g loading).

Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
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Solvent: DMF (Dimethylformamide).

Step-by-Step:

Swelling: Swell resin in DMF for 20 min.

Deprotection: Remove Fmoc with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

Activation:

Dissolve N-Fmoc-2-chloro-L-tyrosine (3.0 eq relative to resin) in DMF.

Add Oxyma Pure (3.0 eq).

Add DIC (3.0 eq).

Critical Note: Pre-activation for 2-3 minutes is recommended to ensure solubility, but do

not exceed 5 minutes to avoid racemization.

Coupling: Add the activated mixture to the resin. Shake at room temperature for 60 minutes.

Expert Tip: The Cl-Tyr coupling is slightly slower than native Tyr due to the inductive effect

reducing nucleophilicity of the amine (if N-term) and steric factors. A double coupling (2 x

45 min) is recommended for difficult sequences.

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF.[1]

Protection Note: The phenolic -OH of Cl-Tyr is acidic (pKa ~8.5). While it can be used without

side-chain protection in short syntheses, for sequences >10 residues, use Fmoc-Cl-Tyr(tBu)-

OH or Fmoc-Cl-Tyr(2-Cl-Trt)-OH to prevent O-acylation during subsequent coupling steps.

Protocol B: On-Resin Suzuki-Miyaura Labeling
Context: Converting the Cl-Tyr residue into a fluorescent probe (e.g., using Fluorescein-

Phenylboronic Acid).

Prerequisites:

The peptide is still attached to the resin (Rink Amide).
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N-terminus is Fmoc-protected (to prevent N-arylation).

Reagents:

Catalyst: Pd(OAc)₂ (0.1 eq) + SPhos or XPhos Ligand (0.2 eq). Note: Buchwald ligands

(XPhos) are essential for activating the sluggish Aryl Chloride.

Label: Aryl-Boronic Acid (e.g., 4-Fluorescein-phenylboronic acid) (3.0 eq).

Base: K₃PO₄ (2M aqueous solution, 5.0 eq).

Solvent: DMF/Water (9:1 v/v).

Step-by-Step:

Catalyst Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ and XPhos in degassed

DMF. Stir for 10 min under Argon to form the active Pd(0) species.

Reaction Setup: Add the Boronic Acid label and the Base to the resin in a reactor vial.

Initiation: Add the pre-complexed Catalyst solution to the resin.

Incubation:

Purge with Argon.

Heat to 60°C for 4–6 hours (or Microwave: 50°C for 30 min).

Note: Aryl Chlorides require heat; room temperature is insufficient.

Washing: Wash extensively with DMF, Water, Methanol, and DCM to remove palladium

traces.

Cleavage: Cleave peptide from resin using TFA/TIS/Water (95:2.5:2.5).

Data Analysis & Quality Control
HPLC Profile Expectations
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When analyzing the conversion from Cl-Tyr to Labeled-Tyr:

Species Retention Time (RP-HPLC) Mass Spec (ESI+)

Native Peptide (Tyr)
Reference (

)

Cl-Tyr Peptide (More Hydrophobic)
Da (Isotope pattern 3:1 for

)

Labeled Peptide
Significant Shift (Depends on

Label)

Troubleshooting Guide
Issue Probable Cause Corrective Action

Incomplete Coupling of Cl-Tyr
Steric hindrance or

aggregation.

Use Double Coupling (2x) and

switch to HATU/HOAt for this

step.

O-Acylation of Cl-Tyr
Unprotected Phenol (-OH)

reacting.

Treat resin with 20% Piperidine

(containing 5% Hydrazine) to

remove O-acyl groups before

cleavage, or use tBu-protected

Cl-Tyr.

No Suzuki Reaction (Labeling) Aryl Chloride is too inert.

1. Switch ligand to XPhos or

RuPhos (Buchwald G3). 2.

Increase temp to 80°C. 3.

Switch to Iodo-Tyrosine (if

stability allows).

Palladium Contamination Catalyst trapping in peptide.

Add a scavenger wash

(sodium

diethyldithiocarbamate) before

cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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